{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidin-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClF3N4O3/c1-28-18(14-3-5-16(32-2)6-4-14)12-19(33-28)21(31)30-9-7-29(8-10-30)20-17(23)11-15(13-27-20)22(24,25)26/h3-6,11,13,18-19H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZLSRZNXYNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methanone, also known by its various structural identifiers, has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₇ClF₃N₄O
- Molecular Weight : 393.24 g/mol
- Melting Point : 230 °C
- CAS Number : 321848-37-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClF₃N₄O |
| Molecular Weight | 393.24 g/mol |
| Melting Point | 230 °C |
| CAS Number | 321848-37-7 |
Antibacterial Properties
Research indicates that derivatives of the compound exhibit significant antibacterial activity. For instance, an analogue known as ML267 demonstrated potent inhibition of bacterial phosphopantetheinyl transferase (PPTase), which is crucial for bacterial viability and virulence. This compound showed submicromolar inhibition against the Sfp-PPTase without affecting human orthologues, thus highlighting its selective antibacterial properties .
The antibacterial mechanism appears to involve the disruption of secondary metabolism in bacteria, leading to reduced growth rates and metabolic activity. The findings suggest that the compound may inhibit specific enzymatic pathways essential for bacterial survival, particularly in strains resistant to conventional antibiotics like methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity and Safety Profile
In vitro studies have shown that while the compound exhibits antibacterial properties, it does not elicit a rapid cytotoxic response in human cells. This safety profile is crucial for potential therapeutic applications, as it minimizes the risk of adverse effects associated with treatment .
Study on Antimicrobial Efficacy
In a study evaluating various piperazine derivatives, the compound was tested against a range of bacterial strains. The results indicated that it effectively inhibited growth at low concentrations, particularly against Gram-positive bacteria. The study concluded that modifications in the piperazine structure could enhance antibacterial potency while maintaining low toxicity to human cells .
Pharmacokinetic Profile
Further research into the pharmacokinetics of ML267 revealed favorable absorption and distribution characteristics. In vivo studies indicated effective bioavailability and a suitable half-life for therapeutic use, suggesting that this class of compounds could be developed into viable antibiotic treatments .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methanone exhibit significant anticancer activity. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that piperazine derivatives can exhibit inhibitory effects against a range of bacterial strains, making them potential candidates for developing new antibiotics . The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against resistant strains.
Neurological Applications
Given the structural characteristics of this compound, it may also have applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential use as anxiolytics or antidepressants. The piperazine ring is often associated with psychoactive properties, which could be beneficial in developing treatments for anxiety and depression .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several analogs of the compound and tested their effects on human cancer cell lines. One analog demonstrated a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of a related piperazine derivative against multidrug-resistant bacteria. The compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the piperazine structure could enhance antimicrobial efficacy and provide a basis for developing new antibiotics .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Reactions at Piperazine and Isoxazole Moieties
The piperazine ring undergoes nucleophilic reactions due to its secondary amine group, while the isoxazole ring participates in electrophilic substitutions or ring-opening under specific conditions.
Key Observations :
-
The trifluoromethylpyridine group remains inert under mild nucleophilic conditions but may undergo defluorination under strong bases (e.g., LiAlH₄).
-
The 4-methoxyphenyl group stabilizes the isoxazole ring against acid-catalyzed hydrolysis .
Functionalization via Electrophilic Substitution
The isoxazole ring’s electron-rich nature allows electrophilic substitutions at the 4-position.
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 30 min | Nitration at isoxazole C4 |
| Br₂ (1 eq.) | AcOH, 25°C, 2 hours | Bromination at isoxazole C4 |
Limitations :
Deprotection and Ring-Opening Reactions
Piperazine Deprotection :
-
Boc Removal : Treatment with 4N HCl in dioxane/DCM (1:1) cleaves Boc groups without affecting the isoxazole .
-
Ethyl Ester Hydrolysis : LiOH in THF/H₂O (3:1) at 60°C removes ethyl esters, yielding free carboxylic acids .
Isoxazole Ring-Opening :
-
Under strong acidic conditions (HCl, Δ), the isoxazole ring opens to form β-keto amides, which may further cyclize.
Stability Under Thermal and Oxidative Conditions
| Condition | Effect |
|---|---|
| Thermal (150°C) | Decomposition of piperazine moiety; CO release detected via GC-MS |
| H₂O₂ (30%) | Oxidation of piperazine to pyrazine N-oxide; isoxazole remains intact |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The compound can be dissected into two primary fragments:
- 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
- 3-(4-Methoxyphenyl)-2-methyltetrahydro-5-isoxazolylmethanone
Coupling these fragments via a methanone bridge forms the final product. The synthesis of each fragment requires distinct strategies, as outlined below.
Synthesis of 4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Piperazine
Preparation of the Pyridinyl Intermediate
The trifluoromethylpyridine core is synthesized through nucleophilic aromatic substitution (NAS) . Chlorination and trifluoromethylation of 2-aminopyridine derivatives are critical steps. For example, 3-chloro-5-(trifluoromethyl)-2-pyridinyl chloride can be obtained by treating 2-amino-5-(trifluoromethyl)pyridine with phosphorus oxychloride (POCl₃) at 110°C for 6 hours.
Piperazine Ring Formation
The piperazine ring is introduced via cyclocondensation or alkylation . A common approach involves reacting 1,2-dibromoethane with ethylene diamine under basic conditions (K₂CO₃, DMF, 80°C). Subsequent coupling with the pyridinyl chloride intermediate occurs via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂, Xantphos) to yield 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine.
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Pyridinyl chlorination | POCl₃, 110°C, 6h | 85% | 97% |
| Piperazine coupling | Pd(OAc)₂, Xantphos, KOtBu, 100°C | 72% | 95% |
Synthesis of 3-(4-Methoxyphenyl)-2-Methyltetrahydro-5-Isoxazolylmethanone
Construction of the Tetrahydroisoxazole Ring
The tetrahydroisoxazole ring is formed via [3+2] cycloaddition between a nitrile oxide and an allylic alcohol. For example, 4-methoxyphenylacetonitrile oxide, generated in situ from 4-methoxybenzaldehyde oxime (Claisen conditions), reacts with 2-methyl-3-buten-2-ol in toluene at reflux.
Methanone Functionalization
The methanone group is introduced through Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane. Subsequent methylation at the 2-position employs methyl iodide and LDA (lithium diisopropylamide) at -78°C.
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cycloaddition | Toluene, reflux, 12h | 68% | 90% |
| Friedel-Crafts acylation | Acetyl chloride, AlCl₃, DCM | 82% | 98% |
Coupling of the Two Fragments
Methanone Bridge Formation
The final coupling is achieved via nucleophilic acyl substitution . The piperazine fragment’s secondary amine attacks the activated carbonyl of the isoxazolylmethanone. Activation is typically performed using thionyl chloride (SOCl₂) to convert the ketone to an acyl chloride, followed by reaction with piperazine in THF at 0°C.
Optimization Challenges
- Solvent Selection : THF or DMF improves solubility but requires strict temperature control to prevent side reactions.
- Catalysis : Triethylamine (Et₃N) is added to scavenge HCl, enhancing reaction efficiency.
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, 60°C, 3h | 90% | 99% |
| Coupling | Et₃N, THF, 0°C → RT, 24h | 65% | 97% |
Analytical Validation and Characterization
Spectroscopic Confirmation
Industrial Scalability and Environmental Considerations
Q & A
Q. What synthetic methodologies are effective for constructing the piperazino-isoxazolyl methanone core?
Answer: The compound’s core can be synthesized via coupling reactions under reflux conditions. A validated approach involves:
- Step 1: Reacting a pyridinyl-piperazine precursor (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazine) with a tetrahydroisoxazole carbonyl derivative in a DMF/acetic acid solvent system.
- Step 2: Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and reflux duration (2–4 hours) to minimize byproducts .
- Critical parameters: Solvent polarity (DMF enhances nucleophilicity), temperature control (80–100°C), and acid catalysis (acetic acid aids in protonation).
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Answer:
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the methanone group, C-F stretches at 1100–1250 cm⁻¹) .
- NMR: Use - and -NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, trifluoromethyl carbons at δ 120–125 ppm).
- X-ray Crystallography: Resolve stereochemistry and crystal packing; refine models using riding H-atom approximations (U(H) = 1.2–1.5 U(C)) .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the pyridinyl and piperazino moieties?
Answer:
- Low-Yield Mitigation:
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Introduce catalytic bases (e.g., sodium acetate) to deprotonate reactive sites and enhance nucleophilic attack .
- Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to isolate unreacted starting materials.
Q. What strategies resolve contradictions in reported bioactivity data?
Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and positive controls (e.g., fipronil for pesticidal activity comparisons) .
- Quantify bioactivity via dose-response curves (IC/EC) and validate with triplicate experiments.
- Data Discrepancy Analysis:
- Compare solvent systems (e.g., DMSO vs. ethanol) for solubility-driven activity variations .
- Evaluate stereochemical purity (e.g., enantiomeric excess via chiral HPLC) to rule out isomer-specific effects .
Q. How can side reactions during tetrahydroisoxazole ring formation be mitigated?
Answer:
- Byproduct Reduction:
- Use dry solvents (e.g., anhydrous DMF) to prevent hydrolysis of the isoxazole ring.
- Introduce scavengers (e.g., molecular sieves) to trap reactive impurities .
- Optimize reaction time (≤3 hours) to avoid over-oxidation of the tetrahydroisoxazole moiety .
Q. What analytical approaches address discrepancies in solubility data?
Answer:
- Systematic Solubility Profiling:
- Test in binary solvent systems (e.g., ethanol-water gradients) at 25°C and 37°C .
- Quantify via UV-Vis spectroscopy (λ = 270–300 nm for aromatic absorbance) with calibration curves.
- Validate using dynamic light scattering (DLS) to detect aggregation artifacts.
Methodological Notes
- Stereochemical Confirmation: For ambiguous configurations, employ NOESY NMR to assess spatial proximity of substituents (e.g., methoxyphenyl vs. methyl groups) .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation pathways (e.g., hydrolysis of the trifluoromethyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
